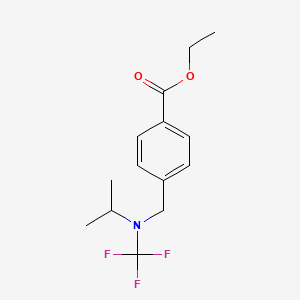
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate is a synthetic organic compound characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an isopropyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an acylated benzene derivative.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride (LiAlH4).
Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isopropyl group may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the isopropyl group, resulting in different chemical and biological properties.
Isopropyl 4-(trifluoromethyl)benzoate: Similar structure but with an isopropyl ester instead of an ethyl ester, affecting its reactivity and applications.
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester, leading to variations in its physical and chemical properties.
Uniqueness
Ethyl 4-((isopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the combination of the ethyl ester, isopropyl, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H18F3NO2 |
|---|---|
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
ethyl 4-[[propan-2-yl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C14H18F3NO2/c1-4-20-13(19)12-7-5-11(6-8-12)9-18(10(2)3)14(15,16)17/h5-8,10H,4,9H2,1-3H3 |
Clave InChI |
VRSHAHBOKVUPES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)CN(C(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)

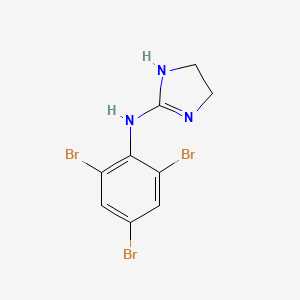

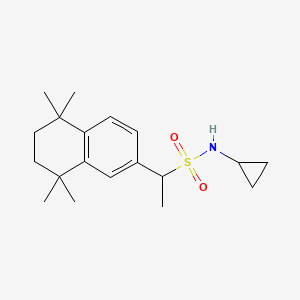
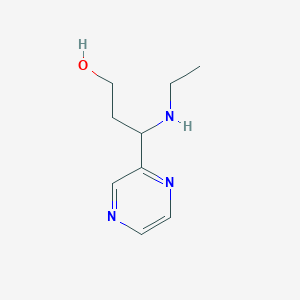


![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
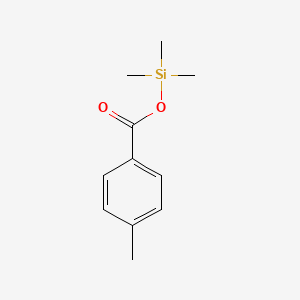
![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)
![5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine](/img/structure/B13952709.png)
